Pentachloronitrobenzene-13C6
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Overview
Description
Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, specifically a derivative of pentachloronitrobenzene where all six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the use of chlorosulfuric acid and iodine as a catalyst at temperatures ranging from 60 to 70°C . Another method involves the nitration of chlorinated benzenes using mixed nitration acids (a mixture of nitric and sulfuric acids) at temperatures between 100 to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize the formation of hazardous by-products such as hexachlorobenzene .
Chemical Reactions Analysis
Types of Reactions
Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: It can be reduced to pentachloroaniline-13C6 using reducing agents like hydrogen.
Hydrolysis: It hydrolyzes to form pentachlorophenol-13C6 in the presence of water.
Substitution: Reacts with ethanol and potassium hydroxide to form pentachlorophenetole-13C6.
Common Reagents and Conditions
Reduction: Hydrogen gas or other reducing agents.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Ethanol and potassium hydroxide.
Major Products
Reduction: Pentachloroaniline-13C6.
Hydrolysis: Pentachlorophenol-13C6.
Substitution: Pentachlorophenetole-13C6.
Scientific Research Applications
Pentachloronitrobenzene-13C6 is widely used in various fields of scientific research:
Mechanism of Action
The primary mechanism of action of pentachloronitrobenzene-13C6 involves its interference with cellular processes. It inhibits cell mitosis and spore formation in fungi, making it an effective fungicide . The compound targets specific molecular pathways involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Hexachlorobenzene: Another chlorinated aromatic compound used as a fungicide.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Uniqueness
Pentachloronitrobenzene-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and analytical studies. This isotopic signature makes it particularly valuable in research applications where distinguishing between similar compounds is crucial .
Properties
Molecular Formula |
C6Cl5NO2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.